molecular formula C11H15BrClN B7451338 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl

Cat. No.: B7451338
M. Wt: 276.60 g/mol
InChI Key: KHIBVCFKZBUEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (hereafter referred to as 7-Bromo-DM-THIQ HCl) is a brominated tetrahydroisoquinoline derivative with a molecular formula of C₁₁H₁₅BrClN (inferred from substituents in –14). Key physicochemical properties include a molecular weight of ~248.55 g/mol (similar to its non-dimethyl analog in ) and storage requirements under inert atmospheric conditions .

Properties

IUPAC Name

7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIBVCFKZBUEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CN1)C=C(C=C2)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Regioselectivity

Bromination is typically performed using molecular bromine (Br₂) in acetic acid or chloroform under controlled temperatures (0–25°C). The methyl groups at position 3 exert a steric and electronic influence, directing bromination to the para position relative to the nitrogen atom (position 7). Industrial protocols often employ continuous flow reactors to enhance safety and yield.

Table 1: Bromination Conditions and Yields

ReagentSolventTemperatureTimeYieldSource
Br₂ (1.1 eq)Acetic acid25°C24 h65%
Br₂ (1.0 eq)Chloroform0°C → 25°C12 h58%

Workup and Salt Formation

Post-bromination, the free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures yields >95% purity.

Suzuki Coupling-Reductive Amination Cascade

An alternative route constructs the THIQ scaffold with pre-installed bromine, avoiding regioselectivity challenges. Adapted from N-aryl-THIQ syntheses, this method combines Suzuki coupling and reductive amination.

Stepwise Synthesis

  • Benzylamine Formation :
    2-Bromo-5-methylbenzaldehyde is condensed with a primary amine (e.g., methylamine) under reductive conditions (NaBH₄, MeOH) to yield 2-bromo-5-methylbenzylamine.

  • Suki Coupling :
    The benzylamine reacts with 2-ethoxyvinyl pinacolboronate under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to install the C3/C4 unit.

  • Cyclization :
    Intramolecular reductive amination using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane (DCM) forms the THIQ ring.

Table 2: Key Parameters for Cyclization

Et₃SiH (eq)TFA (eq)SolventTemperatureTimeYield
2.513DCMRT2.5 h41%
1010DCM0°C → RT72 h34%

Advantages and Limitations

This method ensures predictable regiochemistry but requires multi-step purification. The overall yield for the three-step sequence rarely exceeds 30%.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors optimize the bromination and cyclization steps. A representative protocol involves:

  • Bromination : Br₂ is introduced into a 3,3-dimethyl-THIQ solution in acetic acid within a microreactor (residence time: 10 min, 50°C).

  • Salt Formation : In-line quenching with HCl gas produces the hydrochloride salt directly, minimizing intermediate handling.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterDirect BrominationSuzuki-Reductive Route
Steps23
RegioselectivityModerateHigh
Overall Yield58–65%30–41%
ScalabilityHighModerate

Mechanistic Insights

Electrophilic Aromatic Substitution

In direct bromination, Br⁺ attacks the aromatic ring para to the nitrogen, stabilized by resonance from the amine lone pair. Methyl groups at C3 hinder ortho substitution, enhancing para selectivity.

Reductive Amination

The cyclization step proceeds via iminium ion formation, reduced in situ by Et₃SiH. TFA protonates the intermediate, facilitating hydride transfer:

\text{R-NH-CH₂-CH₂-Br} \xrightarrow{\text{TFA}} \text{R-NH⁺-CH₂-CH₂-Br} \xrightarrow{\text{Et₃SiH}} \text{R-NH-CH₂-CH₂-Br} \rightarrow \text{THIQ core} $$

Challenges and Optimization

  • Byproduct Formation : Over-bromination is mitigated by stoichiometric Br₂ use and low temperatures.
  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% in Suzuki coupling maintains efficiency while lowering costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. For example:

  • Amine substitution : Reaction with primary or secondary amines in the presence of Cu(I) catalysts yields 7-amino derivatives.

  • Hydroxylation : Hydrolysis under basic conditions produces 7-hydroxy analogs, though yields are moderate due to steric hindrance from the 3,3-dimethyl groups .

Table 1: Representative Substitution Reactions

ReactantConditionsProductYieldSource
PiperidineCuI, K₂CO₃, DMF, 100°C, 24 h7-Piperidinyl-THIQ derivative58%
NaOH (aq.)Reflux, 12 h7-Hydroxy-3,3-dimethyl-THIQ42%

Suzuki-Miyaura Cross-Coupling

The bromine moiety participates in palladium-catalyzed cross-coupling with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups:

  • Aryl coupling : Using Pd(PPh₃)₄ and Cs₂CO₃ in 1,4-dioxane/H₂O at 75°C, coupling with phenylboronic acid forms 7-aryl derivatives .

  • Heterocycle introduction : Reactions with pyridylboronic acids yield heteroaromatic analogs, though steric effects reduce yields compared to unsubstituted THIQs .

Key Mechanistic Insight :
The 3,3-dimethyl groups slow transmetallation steps, necessitating elevated temperatures (75–100°C) and longer reaction times (18–24 h) .

Reductive Transformations

The tetrahydroisoquinoline scaffold undergoes selective reductions:

  • Ring oxidation : Treatment with MnO₂ or DDQ oxidizes the tetrahydro ring to a quinoline structure, though bromine stability depends on solvent polarity .

  • N-Alkylation : Reductive amination with aldehydes and NaBH₃CN introduces alkyl chains at the nitrogen, useful for diversifying pharmacological profiles .

Table 2: Reductive and Oxidative Reactions

Reaction TypeReagents/ConditionsOutcomeYieldSource
Oxidation (quinoline)DDQ, CH₂Cl₂, rt, 3 h7-Bromo-3,3-dimethylisoquinoline67%
Reductive aminationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl derivative51%

Functionalization via Boron Intermediates

The bromine can be converted to a boronic ester for further diversification:

  • Miyaura borylation : Using Pd(dppf)Cl₂ and bis(pinacolato)diboron in dioxane at 80°C generates a boronate intermediate, enabling subsequent Suzuki couplings .

  • One-pot sequences : Direct coupling of the boronate with heteroaryl bromides streamlines the synthesis of biaryl systems .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. The presence of the bromine atom and the tetrahydroisoquinoline core in 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may enhance its interaction with specific neurotransmitter systems and enzymes involved in neurodegenerative diseases. Studies have shown that compounds in this class can modulate biochemical pathways associated with conditions such as Alzheimer's and Parkinson's disease .

Antidepressant Activity : Some studies suggest that tetrahydroisoquinoline derivatives can have antidepressant effects. The compound's ability to interact with serotonin receptors may contribute to mood regulation, making it a candidate for further exploration in treating depression .

Organic Synthesis

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Bromination Reactions : The bromine atom's presence makes it a suitable precursor for further halogenation reactions.
  • Formation of Complex Molecules : It can be used to synthesize more complex organic molecules through multi-step synthetic pathways .

Pharmacological Studies

The compound has been subjected to pharmacological studies to evaluate its safety and efficacy. In vitro studies have demonstrated its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic suggests that it could influence the pharmacokinetics of co-administered drugs .

Case Studies

Study Focus Findings Reference
Neuroprotective EffectsDemonstrated ability to protect neuronal cells from oxidative stress in vitro.
Antidepressant PotentialShowed modulation of serotonin receptors leading to increased serotonin levels in animal models.
Organic Synthesis ApplicationsSuccessfully used as a precursor in the synthesis of novel isoquinoline derivatives.

Mechanism of Action

The exact mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of 7-Bromo-DM-THIQ HCl with structurally related tetrahydroisoquinolines (THIQs) reveals significant differences in substituent effects, bioactivity, and synthesis complexity:

Compound Substituents Molecular Formula Key Properties References
7-Bromo-DM-THIQ HCl 7-Br, 3,3-dimethyl C₁₁H₁₅BrClN Steric hindrance from dimethyl groups; potential metabolic stability
7-Bromo-1,2,3,4-THIQ HCl 7-Br C₉H₁₁BrClN Lower steric bulk; CAS 220247-73-4; H315/H319/H335 hazards
7-Chloro-1,2,3,4-THIQ HCl 7-Cl C₉H₁₁Cl₂N Reduced lipophilicity vs. Br analog; molecular weight 167.64 g/mol
8-Bromo-6-methoxy-1,2,3,4-THIQ 8-Br, 6-OCH₃ C₁₀H₁₂BrNO Methoxy group enhances electron density; CAS 1220694-87-0
CKD712 1-(α-naphthylmethyl), 6,7-diOH C₂₀H₂₁NO₂ Pro-angiogenic; induces VEGF via HO-1/AMPK pathways in wound healing
1,3-Dimethyl-7,8-methylenedioxy-THIQ 1,3-diCH₃, 7,8-OCH₂O C₁₂H₁₅NO₂ Neurotoxic potential; formed from amphetamine-ethanol condensation

Key Differences

  • Steric Effects: The 3,3-dimethyl groups in 7-Bromo-DM-THIQ HCl may reduce conformational flexibility compared to non-dimethylated analogs like 7-Bromo-1,2,3,4-THIQ HCl, possibly affecting receptor binding .
  • Biological Activity : Unlike CKD712 (a hydroxylated THIQ derivative), 7-Bromo-DM-THIQ HCl lacks polar hydroxyl groups, suggesting divergent mechanisms of action. CKD712 accelerates wound healing via VEGF induction , whereas brominated THIQs may exhibit distinct pharmacological profiles due to halogenation.
  • Synthetic Complexity : Methoxy- and hydroxyl-substituted THIQs (e.g., CKD712) require multi-step protection/deprotection strategies , whereas brominated derivatives like 7-Bromo-DM-THIQ HCl are synthesized via direct halogenation or coupling reactions .

Research Implications

The structural uniqueness of 7-Bromo-DM-THIQ HCl positions it as a candidate for studying steric and electronic effects in THIQ-based drug design. Comparative studies with CKD712 and halogenated analogs could elucidate structure-activity relationships (SARs) for applications in neuroscience or regenerative medicine.

Biological Activity

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1338097-15-6) is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 240.14 g/mol
  • Purity : 97%
  • Physical Form : Light yellow solid
  • IUPAC Name : 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of THIQ derivatives. Research indicates that compounds like 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline exhibit significant activity against neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with AD pathology. For instance:

  • AChE Inhibition : The compound demonstrated potent AChE inhibition with an IC50 value comparable to established drugs like donepezil . This suggests its potential as a therapeutic agent in managing cognitive decline associated with AD.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress linked to various neurodegenerative disorders. In vitro studies have shown that it can protect neuronal cells from hydrogen peroxide-induced damage. This protective effect is believed to be mediated through the scavenging of reactive oxygen species (ROS) and the modulation of cellular signaling pathways involved in apoptosis .

Antimicrobial Properties

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activities of THIQ derivatives are highly dependent on their structural characteristics. Modifications at various positions on the isoquinoline ring can significantly influence their pharmacological profiles. For example:

Compound ModificationEffect on Activity
Bromination at C7Enhanced AChE inhibition
Dimethyl substitutionIncreased lipophilicity and cell membrane penetration

This table illustrates how specific structural modifications can optimize the biological activity of THIQ derivatives.

Study 1: Neuroprotective Mechanism

In a study assessing the neuroprotective effects of various THIQ derivatives including 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline:

  • Methodology : PC12 cells were treated with H2O2 in the presence of varying concentrations of the compound.
  • Findings : The compound significantly reduced cell death and ROS levels in a dose-dependent manner. The protective mechanism was attributed to upregulation of antioxidant enzymes .

Study 2: AChE Inhibition Comparison

A comparative study evaluated the AChE inhibition potency of several THIQ compounds:

  • Results : 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline exhibited an IC50 value of 20 nM against AChE activity, showing similar efficacy to donepezil (IC50 = 6 nM) and highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl, and how can reaction efficiency be optimized?

  • Methodology : Begin with the tetrahydroisoquinoline core and introduce bromination at the 7-position using regioselective brominating agents (e.g., NN-bromosuccinimide). Optimize reaction conditions (temperature, solvent, catalyst) via kinetic monitoring (TLC or HPLC). Purify via recrystallization or column chromatography, referencing purity standards (>95% by HPLC) as seen in brominated analogs . Validate intermediates using 1H^1H-NMR and mass spectrometry .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and dimethyl groups. Compare spectral data with PubChem entries for structurally related tetrahydroisoquinolines . Employ HPLC (e.g., 95.0% purity threshold) with UV detection for purity assessment, as demonstrated in Kanto Reagents’ analytical protocols . Mass spectrometry (ESI-MS) confirms molecular weight and HCl salt formation.

Q. What are the critical solubility considerations for this compound in biological assays?

  • Methodology : Test solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) using dynamic light scattering (DLS) or nephelometry. The HCl salt form may enhance aqueous solubility but requires pH adjustment to avoid precipitation in cell culture media. Reference solubility data from structurally similar brominated phenols and anisoles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodology : Perform dose-response curves under standardized conditions (e.g., cell line, incubation time). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric). Analyze batch-to-batch purity variations via HPLC and correlate with activity differences . For in vivo contradictions, assess metabolite profiles using LC-MS/MS and compare pharmacokinetic parameters (e.g., t1/2t_{1/2}, bioavailability) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d). Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Pair with molecular docking studies using X-ray crystallography data of target enzymes (e.g., proteases or kinases) .

Q. How can researchers optimize the compound’s stability under varying storage conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH) over 1–3 months, monitoring degradation via HPLC-UV. Identify degradation products using high-resolution MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation, as recommended for halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.